6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid
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Overview
Description
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid is a complex organic compound with a unique structure that includes bromine, chlorine, and a tetrahydropyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states, which may alter its reactivity and properties.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Scientific Research Applications
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
Methyl 6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylate: Contains a methyl ester group instead of a carboxylic acid.
Uniqueness
6-Bromo-4-chloro-1-tetrahydropyran-2-YL-indazole-3-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in fields requiring precise molecular interactions .
Properties
Molecular Formula |
C13H12BrClN2O3 |
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Molecular Weight |
359.60 g/mol |
IUPAC Name |
6-bromo-4-chloro-1-(oxan-2-yl)indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H12BrClN2O3/c14-7-5-8(15)11-9(6-7)17(16-12(11)13(18)19)10-3-1-2-4-20-10/h5-6,10H,1-4H2,(H,18,19) |
InChI Key |
WJUDKENRBKAHJM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C(=CC(=C3)Br)Cl)C(=N2)C(=O)O |
Origin of Product |
United States |
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